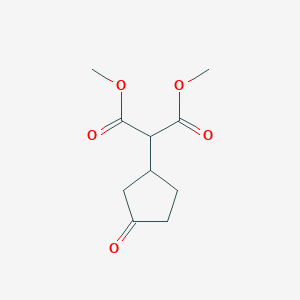

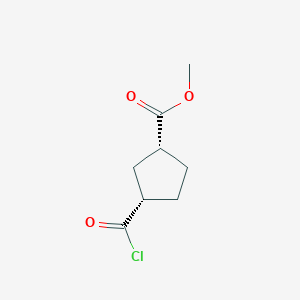

Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester

Overview

Description

Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester (also known as 3-oxocyclopentyl-1,3-dimethylpropanoic acid ester), is a cyclic carboxylic acid ester, commonly used in organic synthesis. It is generally used as a reactant in the synthesis of other compounds, particularly those with pharmaceutical applications. This compound is a cyclic carboxylic acid ester, which means that it has both carboxylic acid and ester functional groups. It is a colorless, odorless, and slightly viscous liquid.

Scientific Research Applications

Synthesis and Reactivity Studies:

- Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester, has been utilized in the synthesis and study of various chemical reactions. For instance, it has been involved in the study of the reaction of propanedioic acid with cyclopenta[b]thiophenes, leading to the formation of heterocyclic compounds (Machara & Svoboda, 2012).

Investigation in Oxidative Esterification:

- The compound has been investigated in the context of oxidative esterification, particularly focusing on its reactivity with methanol and other alcohols. This research is significant for understanding the catalyst activity and selectivity in producing various esters (Kotionova et al., 2012).

Electrochemical Studies:

- Electrochemical studies involving propanedioic acid esters have been conducted, exploring the electrochemical fluorination of various diols and esters. This research provides insights into the yield and by-products of these electrochemical processes (Nagase, Abe, & Baba, 1968).

Examination of Ester Formation:

- Research on the esterification of propanedioic acid and its derivatives with boric acid has been conducted to understand the stability and formation of different esters. This study contributes to the field of coordination chemistry and complex formation (Oi, Takeda, & Kakihana, 1992).

Thermal Oxidation Resistance Studies:

- The resistance of esters of propanedioic acid to thermal oxidation has been a subject of interest, particularly in the context of comparing fluorinated and non-fluorinated analogs. This research has implications for material science and the development of stable compounds (Gorbunova et al., 2006).

Properties

IUPAC Name |

dimethyl 2-(3-oxocyclopentyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-14-9(12)8(10(13)15-2)6-3-4-7(11)5-6/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJIHXMUUZHZDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCC(=O)C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c](/img/structure/B39923.png)

![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)